Acetamide,N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-

Description

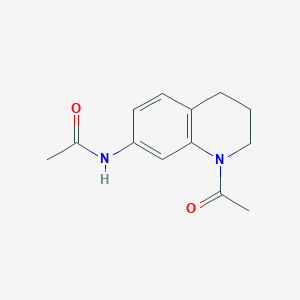

The compound Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- is a tetrahydroquinoline derivative featuring two key substituents:

- 1-acetyl group: Introduces rigidity to the tetrahydroquinoline ring and may influence metabolic stability.

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-12-6-5-11-4-3-7-15(10(2)17)13(11)8-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |

InChI Key |

BPYGVJPRQJPUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |

Origin of Product |

United States |

Biological Activity

Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-, is a compound with significant biological activity, primarily explored for its potential in medicinal chemistry. This article reviews the compound's biological properties, including its antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a quinoline ring structure that contributes to its biological activity. The structural features of acetamide derivatives often influence their pharmacological effects.

Biological Activities

1. Antioxidant Activity:

Research has demonstrated that certain acetamide derivatives exhibit notable antioxidant properties. For instance, studies evaluating the in vitro antioxidant activity of synthesized acetamide derivatives found that they effectively scavenged ABTS radicals and reduced reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS) .

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound Code | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 40006 | 3.0443 | J774.A1 |

| 40007 | 10.6444 | J774.A1 |

2. Antimicrobial Activity:

Acetamide derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. A comparative analysis indicated that while some acetamide analogues were inactive against most organisms tested, others demonstrated moderate activity against specific strains . The presence of functional groups such as methoxy and piperidine moieties was essential for enhancing antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives

| Compound Code | Activity Type | Organism Tested |

|---|---|---|

| 30 | Moderate | Gram-positive bacteria |

| 36 | Active | Gram-negative bacteria |

| 44 | Active | Pathogenic fungi |

3. Anticancer Activity:

The anticancer potential of acetamide compounds has been explored through various studies. For example, one study indicated that certain derivatives displayed significant cytotoxicity against human cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline ring could enhance the anticancer properties of these compounds.

Table 3: Anticancer Activity of Acetamide Derivatives

| Compound Code | IC50 (nM) | Cell Line Tested |

|---|---|---|

| 165 | 10 | CCRF-CEM (leukemia) |

| 24b | 1.98 | HCT-15 (colon carcinoma) |

Case Studies

Several case studies have highlighted the therapeutic potential of acetamide derivatives:

- Study on Antioxidant Properties: A study synthesized new acetamide derivatives and tested their antioxidant capabilities using the ABTS radical scavenging assay. Compounds 40006 and 40007 were identified as having significant activity with low cytotoxicity levels .

- Antimicrobial Screening: In another study, a series of acetamide derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that compounds with specific substituents showed enhanced antibacterial properties compared to their analogs lacking those groups .

- Anticancer Evaluation: A comprehensive investigation into the anticancer effects of acetamide compounds revealed promising results against several cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

Scientific Research Applications

Chemical Properties and Structure

Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- has a molecular formula of and a molecular weight of approximately 232.28 g/mol. The compound is characterized by its tetrahydroquinoline structure, which contributes to its diverse biological activities. The presence of both acetyl and quinoline moieties enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Medicinal Chemistry Applications

1. Drug Development

Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- has been identified as a lead compound for developing new drugs targeting neurological disorders and cancer treatment. Its structural characteristics allow for modifications that can enhance bioactivity against specific diseases. Research indicates that compounds derived from this structure may exhibit anticancer properties by inhibiting critical pathways in tumor cells .

2. Heme Oxygenase-1 Inhibition

Recent studies have focused on the role of heme oxygenase-1 (HO-1) in cancer biology. Inhibitors of HO-1 have shown promise as potential anticancer agents. Acetamide derivatives have been synthesized and evaluated for their ability to inhibit HO-1 activity, demonstrating significant potency against various cancer cell lines such as prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. These findings suggest that acetamide-based compounds could serve as effective treatments in oncology .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study investigating novel acetamide-based HO-1 inhibitors, several compounds were synthesized and tested for their anticancer activity. The results indicated that specific derivatives exhibited strong inhibitory effects on HO-1 and showed promising antiproliferative activity against glioblastoma cells. This research underscores the potential of Acetamide derivatives in developing targeted cancer therapies .

Case Study 2: Neuroprotective Effects

Another area of exploration involves the neuroprotective effects of acetamide derivatives. Research has suggested that compounds within this class may protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

PSA: Polar Surface Area; *logP: Partition coefficient (lipophilicity).

Key Findings from Structural Comparisons

Substitution Position Effects: The 7-position acetamide in the target compound (vs. 3- or 4-position in analogs) may alter hydrogen-bonding patterns and target selectivity .

Functional Group Contributions: Aryl ether groups (e.g., 3-methylphenoxy in ) increase lipophilicity (logP) but may reduce aqueous solubility .

Steric and Electronic Effects :

- N-Phenyl and methyl groups () increase steric bulk, which could hinder interactions with compact binding pockets .

- Isopropyl substituents () add steric hindrance, possibly affecting molecular packing and crystallization .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s acetamide and acetyl groups suggest utility in designing kinase inhibitors or anti-inflammatory agents, akin to related structures .

- Data Limitations : Experimental data (e.g., solubility, binding affinity) for the target compound are absent in the evidence, necessitating further studies.

Preparation Methods

Synthesis from 2-(3,4-dimethoxyphenyl)-ethylamine

This method uses 2-(3,4-dimethoxyphenyl)-ethylamine as the starting material and involves the following key steps:

Step 1: N-Acylation

The starting amine undergoes acylation with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to introduce the acetyl group. This reaction is typically catalyzed by bases such as pyridine or triethylamine to enhance the yield and selectivity.Step 2: Cyclization

The intermediate formed in Step 1 is subjected to cyclization to form the tetrahydroquinoline framework. This step often employs Lewis acids like boron trifluoride or acidic conditions to facilitate ring closure.

Bischler–Napieralski Cyclization

This approach utilizes the Bischler–Napieralski reaction to construct the tetrahydroisoquinoline skeleton:

Step 1: Formation of Amide Intermediate

An amine precursor reacts with an acetylating agent under controlled conditions to form an amide intermediate.Step 2: Cyclization under Acidic Conditions

The amide undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This step yields the tetrahydroquinoline structure.

General Reaction Conditions

The synthesis of Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- requires precise control over reaction parameters for optimal efficiency:

| Parameter | Details |

|---|---|

| Temperature | Typically moderate temperatures (50–100°C) are used to ensure selectivity. |

| Solvent | Common solvents include dichloromethane (DCM), ethanol, or acetonitrile. |

| Catalyst | Lewis acids (e.g., BF₃) or acidic reagents (e.g., PPA). |

| Reaction Time | Several hours depending on the complexity of intermediates formed. |

Characterization Techniques

After synthesis, the compound is characterized using advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and identifies functional groups.

- High-Performance Liquid Chromatography (HPLC) : Ensures purity and quantifies yield.

- Mass Spectrometry (MS) : Determines molecular weight and confirms molecular formula.

Table: Comparison of Synthesis Methods

| Method | Starting Material | Key Reactions | Catalyst/Conditions |

|---|---|---|---|

| N-Acylation + Cyclization | 2-(3,4-dimethoxyphenyl)-ethylamine | Acylation followed by cyclization | BF₃ or acidic catalysts |

| Bischler–Napieralski Cyclization | Amine precursor | Amide formation + cyclization | POCl₃ or PPA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.